molecular formula C9H15ClN2O B11898265 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride

3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride

Cat. No.: B11898265
M. Wt: 202.68 g/mol
InChI Key: RUNFFVIDGPIROE-UHFFFAOYSA-N
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Description

3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in the synthesis of other complex molecules and has significant importance in the study of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride typically involves the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-amino-3-(2-aminophenyl)propan-1-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as an inhibitor or activator of enzymatic reactions. The compound’s effects are mediated through its binding to active sites, altering the conformation and activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its dual amino groups and hydroxyl functionality make it versatile in various chemical transformations and biological interactions .

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

3-amino-3-(2-aminophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H

InChI Key

RUNFFVIDGPIROE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)N.Cl

Origin of Product

United States

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